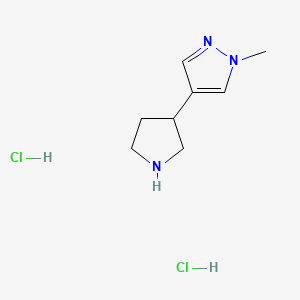
1-Methyl-4-(pyrrolidin-3-yl)pyrazole dihydrochloride
概要
説明
1-Methyl-4-(pyrrolidin-3-yl)pyrazole dihydrochloride is a chemical compound with the CAS Number: 1211542-11-8 . It has a molecular weight of 151.21 . The IUPAC name for this compound is 1-methyl-4-(3-pyrrolidinyl)-1H-pyrazole .
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as this compound, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage .Physical And Chemical Properties Analysis
This compound is an oil at room temperature . It has a molecular weight of 151.21 .科学的研究の応用
Chemical Inhibitors and Cytochrome P450 Isoforms
The compound "1-Methyl-4-(pyrrolidin-3-yl)pyrazole" (without the dihydrochloride salt form specified) has structural similarities to pyrazole derivatives which have been studied for their role as chemical inhibitors, particularly in the context of cytochrome P450 (CYP) isoforms in human liver microsomes. These enzymes metabolize a diverse number of drugs, and understanding the selectivity of chemical inhibitors like pyrazole derivatives is crucial for predicting drug-drug interactions (DDIs) during coadministration of multiple drugs. Potent and selective chemical inhibitors are used in vitro to assess the contribution of various CYP isoforms to the total metabolism of a drug. The selectivity of these inhibitors is vital for deciphering the involvement of specific CYP isoforms in drug metabolism (Khojasteh et al., 2011).
Medicinal Chemistry and Pyrazole Derivatives
Pyrazole derivatives, including those with methyl substitutions like "1-Methyl-4-(pyrrolidin-3-yl)pyrazole," have been reported as potent medicinal scaffolds exhibiting a wide spectrum of biological activities. These derivatives have been extensively studied for their synthetic approaches and medical significances. The review by Sharma et al. provides a detailed overview of the synthetic pathways for methyl-substituted pyrazoles and analyzes their medical significance, which could serve as a valuable resource for medicinal chemists in generating new leads with high efficacy and less microbial resistance (Sharma et al., 2021).
Pyrazole-based Kinase Inhibitors
The pyrazolo[3,4-b]pyridine scaffold, closely related to "1-Methyl-4-(pyrrolidin-3-yl)pyrazole," has been utilized as a key element for kinase inhibition in numerous patents. This scaffold's versatility in interacting with kinases through multiple binding modes makes it a frequent choice in the design of kinase inhibitors, covering a broad range of kinase targets. The patent literature provides examples of how pyrazolo[3,4-b]pyridine and similar structures are employed for their advantage in terms of intellectual property, inhibitor activity, physical properties, or synthetic flexibility (Wenglowsky, 2013).
Safety and Hazards
The safety information for 1-Methyl-4-(pyrrolidin-3-yl)pyrazole dihydrochloride indicates that it is classified under GHS05 and GHS07 . The hazard statements include H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
将来の方向性
作用機序
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
This compound has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This suggests that 1-Methyl-4-(pyrrolidin-3-yl)pyrazole dihydrochloride might interact with its targets in a similar way.
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it can be inferred that it affects the life cycle of the leishmania and plasmodium parasites .
Result of Action
Similar compounds have shown significant inhibitory activity against leishmania aethiopica and plasmodium berghei .
Action Environment
The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
生化学分析
Biochemical Properties
1-Methyl-4-(pyrrolidin-3-yl)pyrazole dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), with an IC50 value in the micromolar range The interaction with COX-2 involves binding to the enzyme’s active site, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of transcription factors, leading to changes in the expression of genes involved in inflammation and cell proliferation . In addition, this compound may affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, its interaction with COX-2 results in enzyme inhibition, which reduces the production of pro-inflammatory prostaglandins . Additionally, this compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins, thereby altering the cellular response to various stimuli.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory activity, without significant toxicity . At higher doses, it can cause adverse effects, including toxicity to the liver and kidneys. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and further increases in dosage do not result in additional therapeutic benefits .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The metabolites are then excreted via the kidneys. The interaction with metabolic enzymes can influence the overall metabolic flux, potentially leading to changes in the levels of other metabolites within the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, which regulate its intracellular concentration . Additionally, binding proteins in the blood can facilitate its distribution to various tissues, where it accumulates and exerts its effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the cytoplasm and nucleus, where it interacts with its molecular targets . Post-translational modifications, such as phosphorylation, may influence its localization and activity, directing it to particular organelles or cellular structures.
特性
IUPAC Name |
1-methyl-4-pyrrolidin-3-ylpyrazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-11-6-8(5-10-11)7-2-3-9-4-7;;/h5-7,9H,2-4H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXKKJXGUPAHOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridin-3-aMine](/img/structure/B1413475.png)
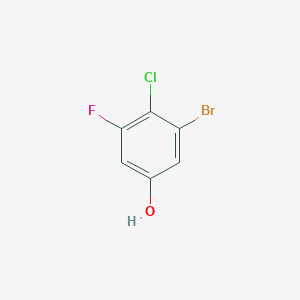
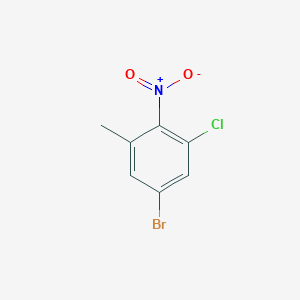
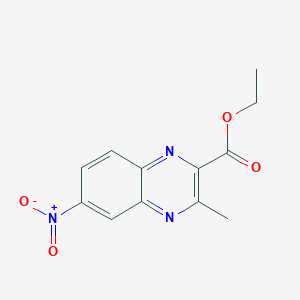
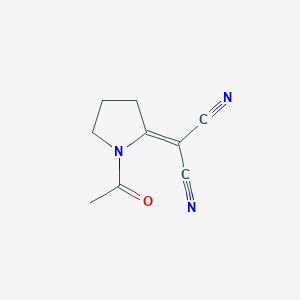



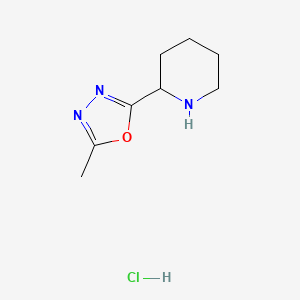
![Propan-2-YL 2-([2,6-dinitro-4-(trifluoromethyl)phenyl]amino)acetate](/img/structure/B1413490.png)
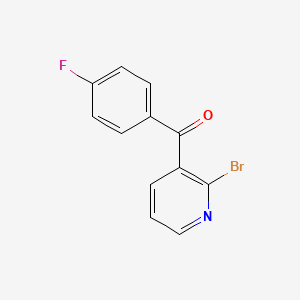
![3-[(2-Methyl-4-nitrophenyl)carbamoyl]benzenesulfonyl chloride](/img/structure/B1413493.png)
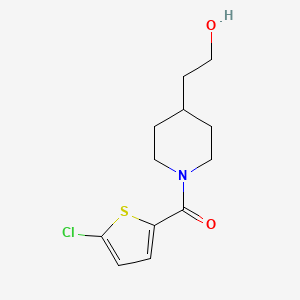
![2-((Tert-butoxycarbonyl)amino)-7-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B1413495.png)
